7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol is a complex organic compound derived from quinoline This compound is notable for its unique structure, which includes two nitro groups and a hydroxyl group attached to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol typically involves multi-step organic reactions. One common method involves the nitration of 8-hydroxyquinoline to introduce nitro groups at specific positions. This is followed by a series of condensation reactions to form the quinoline backbone and introduce the hydroxyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and as a chelating agent in metal ion detection
Mechanism of Action
The mechanism of action of 7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar chelating properties.
5-Nitro-8-hydroxyquinoline: Shares the nitro and hydroxyl groups but lacks the additional quinoline ring.
8-Hydroxy-2-methylquinoline: Another derivative with a methyl group instead of a nitro group
Uniqueness
7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol is unique due to its dual nitro groups and extended quinoline structure, which confer enhanced biological activity and versatility in chemical reactions compared to its simpler analogs .
Properties
CAS No. |
76289-30-0 |
---|---|
Molecular Formula |
C19H12N4O6 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
7-[(8-hydroxy-5-nitroquinolin-7-yl)methyl]-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C19H12N4O6/c24-18-10(8-14(22(26)27)12-3-1-5-20-16(12)18)7-11-9-15(23(28)29)13-4-2-6-21-17(13)19(11)25/h1-6,8-9,24-25H,7H2 |
InChI Key |
IDLYRQLIMDZRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CC3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.